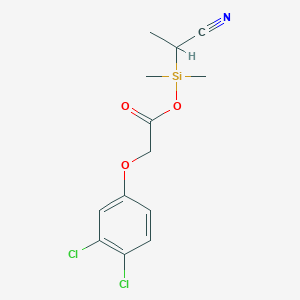
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a complex organic compound that features a combination of acetic acid, dichlorophenoxy, cyanoethyl, and dimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid. The next step involves the introduction of the cyanoethyl group, which can be done through a nucleophilic substitution reaction using a suitable cyanoethylating agent. Finally, the dimethylsilyl ester is formed by reacting the intermediate with a dimethylsilylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with molecular targets, which could include enzymes, receptors, or other biomolecules. The specific pathways and effects depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)trimethylsilyl Ester
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)ethylsilyl Ester
Uniqueness
The uniqueness of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
106865-07-0 |
|---|---|
Molecular Formula |
C13H15Cl2NO3Si |
Molecular Weight |
332.25 g/mol |
IUPAC Name |
[1-cyanoethyl(dimethyl)silyl] 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-10-4-5-11(14)12(15)6-10/h4-6,9H,8H2,1-3H3 |
InChI Key |
UKNRTLBBFVDPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















